N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
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Overview
Description
N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazones. This compound is characterized by the presence of a bromo-substituted hydroxyphenyl group and a thiophene ring, which are linked through a hydrazone linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone linkage and aromatic rings. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparison with Similar Compounds
N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can be compared with other hydrazone derivatives, such as:
- N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chlorophenyl)acetohydrazide
- N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-methylphenyl)acetohydrazide
These compounds share similar structural features but differ in the substituents on the aromatic rings. The unique combination of the bromo-substituted hydroxyphenyl group and the thiophene ring in N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11BrN2O2S |
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Molecular Weight |
339.21 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H11BrN2O2S/c14-10-3-4-12(17)9(6-10)8-15-16-13(18)7-11-2-1-5-19-11/h1-6,8,17H,7H2,(H,16,18)/b15-8- |
InChI Key |
OGKNEGABTCKPRL-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)N/N=C\C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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